5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid
Overview
Description
Scientific Research Applications
Copper-facilitated Suzuki-Miyaura Coupling
5-Formyl-2-thiopheneboronic acid is a key building block for synthesizing diverse structures, including 5-arylthiophene-2-carboxaldehydes. A method using a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction has been developed to address the instability and low yields associated with direct transformation. This method utilizes an in situ prepared 2-thiopheneboronic ester derivative, significantly improving yields and purities. It's also highly tolerant to various functional groups (Hergert et al., 2018).
Palladium-catalyzed Cross Coupling and Synthesis of Naphthyridines
The compound is used in palladium-catalyzed coupling reactions to synthesize thieno[c]-fused 1,5- and 1,6-naphthyridines. This process involves coupling with amino and acetamido bromopyridines, resulting in the formation of various isomeric structures. The method has been proven convenient and adaptable, facilitating the synthesis of complex heterocyclic compounds (Gronowitz et al., 1991).
Advanced Material and Chemical Properties
Synthesis of Optically Active β-(3-thienyl) Carbonyl Compounds
5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid is a precursor in the asymmetric 1,4-addition of 3-thiopheneboronic acid to α,β-unsaturated carbonyl compounds. This process, catalyzed by rhodium and binap, results in optically active β-(3-thienyl) carbonyl compounds with high enantioselectivity, demonstrating potential in chiral synthesis and the development of enantiomerically pure pharmaceuticals (Yoshida & Hayashi, 2003).
Polymerization and Electronic Applications
Electrochemical Polymerization
Poly-3-thienylboronic acid, synthesized from 3-thienylboronic acid, exhibits strong negative solvatochromic effects and reversible electrochromic behavior, making it a promising candidate for chemosensitive materials. The polymerization process and the polymer's interaction with substances like sorbitol have been studied, highlighting its potential applications in sensors and other electronic devices (Efremenko & Mirsky, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[5-(5-formylthiophen-2-yl)thiophen-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIOTSOSMWVMSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid | |
CAS RN |
1369328-62-0 | |
Record name | 5'-Formyl-2,2'-bithiophene-5-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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